Bromhexine(1+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bromhexine(1+) is an ammonium ion resulting from the protonation of the tertiary amino group of bromhexine. It is the major species at pH 7.3. It is a conjugate acid of a bromhexine.
科学的研究の応用
Mucoactive Activity and Clinical Efficacy
Bromhexine, derived from the Adhatoda vasica plant, has been extensively studied for its mucoactive activity in respiratory conditions. It enhances mucus secretion and modifies its physicochemical characteristics, leading to increased mucociliary clearance and reduced cough. Clinical studies, mainly in patients with chronic bronchitis, have demonstrated its efficacy in improving respiratory symptoms. Additionally, it has been observed to amplify the actions of co-administered antibiotics (Zanasi, Mazzolini, & Kantar, 2017).
COVID-19 Treatment
Bromhexine has been explored as a potential treatment option for COVID-19. A randomized clinical trial found significant reductions in ICU admissions, intubation, and death in COVID-19 patients treated with bromhexine compared to standard therapy (Ansarin et al., 2020). Another study highlighted its potential antiviral mechanism against COVID-19 by inhibiting the TMPRSS2 protease, suggesting its role in prevention, treatment, and prognosis of COVID-19 (Yang et al., 2020).
Sjögren's Syndrome
Bromhexine has been investigated for its effect in Sjögren's syndrome-like disease in animal models. However, a study involving NOD mice showed that bromhexine therapy did not alter the development or severity of this autoimmune sialoadenitis (Nanni et al., 1997).
Drug Delivery Systems
Cyclodextrins have been used to increase the solubility of bromhexine, which is a mucolytic agent with low aqueous solubility. This approach aims to enhance the therapeutic doses of bromhexine in solution for effective drug delivery (Stojanov, Nielsen, & Larsen, 2012).
特性
分子式 |
C14H21Br2N2+ |
---|---|
分子量 |
377.14 g/mol |
IUPAC名 |
(2-amino-3,5-dibromophenyl)methyl-cyclohexyl-methylazanium |
InChI |
InChI=1S/C14H20Br2N2/c1-18(12-5-3-2-4-6-12)9-10-7-11(15)8-13(16)14(10)17/h7-8,12H,2-6,9,17H2,1H3/p+1 |
InChIキー |
OJGDCBLYJGHCIH-UHFFFAOYSA-O |
SMILES |
C[NH+](CC1=C(C(=CC(=C1)Br)Br)N)C2CCCCC2 |
正規SMILES |
C[NH+](CC1=C(C(=CC(=C1)Br)Br)N)C2CCCCC2 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。